3-Aminoadipic acid
Overview
Description
3-aminoadipic acid is an amino dicarboxylic acid that is adipic acid in which one of the hydrogens at position 3 is replaced by an amino group. It is a beta-amino acid, an amino dicarboxylic acid and a gamma-amino acid. It derives from an adipic acid.
Scientific Research Applications
1. Neurology and Retinal Health
3-Aminoadipic acid has been studied for its effects on the retina and Müller cells. Intravitreal application of α-aminoadipic acid in rabbits demonstrated that it can cause significant swelling in retinal Müller cells and lead to the extinction of the electroretinographic slow P III, which is a reaction to the external potassium ion concentration changes caused by photoreceptor activity (Reichenbach & Wohlrab, 1985). Additionally, it has been observed that α-aminoadipic acid can selectively destroy Müller cells in adult rat retina, which suggests potential applications in studying retinal function and diseases (Pedersen & Karlsen, 1979).
2. Antibiotic Production
This compound is significant in the biosynthesis of cephalosporins and penicillins. A study on the Cephalosporium sp. showed that peptides containing alpha-aminoadipic acid are involved in the production of cephalosporin C (Loder & Abraham, 1971). Another research demonstrated the incorporation of α-aminoadipic acid into isopenicillin N, further highlighting its role in penicillin biosynthesis (O'sullivan et al., 1979).
3. Neurotransmission and Brain Chemistry
This compound impacts neurotransmission and brain chemistry. It is a lysine metabolite with neuroexcitatory properties and affects the production of kynurenic acid, a broad-spectrum excitatory amino acid receptor antagonist. Studies show that this compound can regulate kynurenic acid levels in the brain, suggesting a role in neurodegenerative and seizure disorders (Wu, Ungerstedt & Schwarcz, 1995).
4. Cancer Research
This compound is also notable in cancer research. In a study on prostate carcinoma, metabolomic analysis identified aminoadipic acid as one of the metabolites that differentiate malignant from non-malignant prostate tissue. Its concentration was associated with disease recurrence, highlighting its potential as a diagnostic and prognostic biomarker (Jung et al., 2013).
Mechanism of Action
Target of Action
3-Aminoadipic acid, also known as 3-Aminohexanedioic acid, is a metabolic precursor in the biosynthesis of lysine through the α-aminoadipate pathway . Its primary targets are the enzymes involved in this pathway, which play a crucial role in the synthesis and degradation of lysine .
Mode of Action
During its biosynthesis, lysine is converted to this compound by two enzymes in three steps. The first two steps of the α-aminoadipate pathway are catalyzed by a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). In this process, glutamate and aminoadipic-semialdehyde are generated via saccharopine .
Biochemical Pathways
The α-aminoadipate pathway is a biochemical pathway for the synthesis of the amino acid L-lysine . In this pathway, α-ketoadipate is transaminated to α-aminoadipate, which is then reduced to allysine. Allysine couples with glutamate to give saccharopine, which is then cleaved to give lysine . This pathway is unique to several species of yeast, higher fungi, and certain protists .
Result of Action
The result of this compound’s action is the production of lysine, an essential amino acid. Lysine plays a vital role in protein synthesis, hormone production, and the immune system . Additionally, the D-enantiomer of α-Aminoadipic acid is a part of certain antibiotics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a study on Arabidopsis indicated that the redox environment, affected by various abiotic stress factors, could influence the metabolism of this compound . This suggests that the compound’s action, efficacy, and stability could be modulated by the cellular redox state .
Future Directions
Biochemical Analysis
Biochemical Properties
3-Aminoadipic acid is involved in the α-aminoadipate pathway, which is essential for the biosynthesis of lysine. During this pathway, this compound interacts with several enzymes, including aminoadipate aminotransferase and aminoadipate reductase. These enzymes facilitate the conversion of this compound to other intermediates, such as α-ketoadipate and saccharopine, which are crucial for lysine biosynthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate glucose homeostasis, suggesting its potential role in regulating blood sugar levels. Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby affecting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to aminoadipate aminotransferase, facilitating the transamination process that converts this compound to α-ketoadipate. This interaction is crucial for the continuation of the lysine biosynthesis pathway. Additionally, this compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its degradation can lead to the formation of other metabolites that may have different effects on cells. Long-term exposure to this compound has been observed to impact cellular metabolism and function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on metabolic pathways and glucose homeostasis. At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to certain tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the α-aminoadipate pathway for lysine biosynthesis. It interacts with enzymes such as aminoadipate aminotransferase and aminoadipate reductase, which facilitate its conversion to other intermediates. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can affect its interactions with enzymes and proteins, thereby influencing its overall biochemical and cellular effects .
Properties
IUPAC Name |
3-aminohexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCFXXGZPWJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313637 | |
Record name | 3-Aminohexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-96-3, 40967-78-0 | |
Record name | 3-Aminohexanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5427-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5427-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aminohexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Aminoadipic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions 3-Aminohexanedioic acid as part of a study on NAALA dipeptidase inhibitors. What was the main finding regarding this compound?
A1: The study found that incorporating 3-Aminohexanedioic acid into an Ac-Asp-Glu-OH analogue resulted in a very weak inhibitor of NAALA dipeptidase. Specifically, the compound Ac-Asp-3-aminohexanedioic acid (compound 6 in the study) showed a Ki value greater than 40 μM, indicating low inhibitory activity. [] This suggests that the structural modification introduced by 3-Aminohexanedioic acid did not favorably interact with the enzyme's active site.
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